Hydrogen-Bond Donor Capacity Distinguishes 8-Amino-2,6-dichloro-7-methylpurine from 8-H and 8-Cl Analogs
The 8-amino substituent introduces one hydrogen-bond donor (NH₂), whereas the direct analogs 2,6-dichloro-7-methylpurine and 2,6,8-trichloro-7-methylpurine possess zero H-bond donors [1][2]. This difference is derived directly from the molecular structures and impacts solubility, crystal packing, and target recognition.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 (8-NH₂ group) |
| Comparator Or Baseline | 2,6-dichloro-7-methylpurine: 0; 2,6,8-trichloro-7-methylpurine: 0 |
| Quantified Difference | +1 H-bond donor vs. both comparators |
| Conditions | Calculated from chemical structure (IUPAC: 2,6-dichloro-7-methylpurin-8-amine vs. 2,6-dichloro-7-methylpurine vs. 2,6,8-trichloro-7-methylpurine) |
Why This Matters
For fragment-based drug discovery or rational design, the presence of an additional hydrogen-bond donor can be the decisive factor in achieving a desired binding mode; procurement specifications should therefore confirm the 8-amino substitution rather than accepting a common analog.
- [1] DE1115260B – Verfahren zur Herstellung von Purinderivaten. German Patent, 1959. (Discloses 2,6-dichloro-7-methylpurin-8-amine as a chemical class.) View Source
- [2] PubChem Compound Summary for CID 98923, 2,6-dichloro-7-methyl-7H-purine. National Center for Biotechnology Information. View Source
